4-Bromo-2-methylpyrimidine
Overview
Description
4-Bromo-2-methylpyrimidine is an aromatic heterocyclic compound that contains a bromine atom and a methyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
4-Bromo-2-methylpyrimidine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It is also used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
It is known that the compound is used in the synthesis of inhibitors that competitively inhibit the p38α mitogen-activated protein kinase . These inhibitors interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α mitogen-activated protein kinase is involved in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this kinase can therefore affect these biochemical pathways and their downstream effects.
Result of Action
The result of the action of this compound is largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α mitogen-activated protein kinase inhibition, the compound could potentially reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrimidine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyrimidine ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized derivatives like pyrimidine carboxylic acids.
- Coupled products with extended aromatic systems.
Scientific Research Applications
4-Bromo-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials and catalysts.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. It is also used in the synthesis of nucleoside analogs for genetic research.
Medicine: this compound derivatives are investigated for their potential as antiviral, antibacterial, and anticancer agents. They are also explored for their anti-inflammatory properties.
Industry: The compound is used in the production of agrochemicals, dyes, and pharmaceuticals. It is also employed in the development of new polymers and materials with specific properties.
Comparison with Similar Compounds
2-Bromo-4-methylpyrimidine: Similar structure but with different substitution pattern.
4-Chloro-2-methylpyrimidine: Chlorine atom instead of bromine, leading to different reactivity.
4-Bromo-2,6-dimethylpyrimidine: Additional methyl group, affecting steric and electronic properties.
Uniqueness: 4-Bromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom allows for versatile functionalization through substitution reactions, while the methyl group influences the compound’s electronic characteristics and steric profile. These features make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.
Properties
IUPAC Name |
4-bromo-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQVYZLQGRFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625618 | |
Record name | 4-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114560-76-7 | |
Record name | 4-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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